Abrusoside A

Description

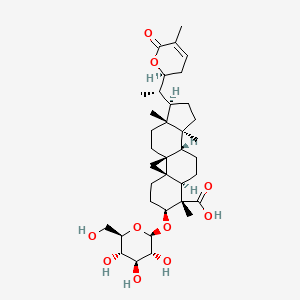

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C36H54O10 |

|---|---|

Molecular Weight |

646.8 g/mol |

IUPAC Name |

(1S,3R,6S,7S,8R,11S,12S,15R,16R)-7,12,16-trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid |

InChI |

InChI=1S/C36H54O10/c1-18-6-7-21(44-29(18)41)19(2)20-10-12-33(4)23-8-9-24-34(5,31(42)43)25(46-30-28(40)27(39)26(38)22(16-37)45-30)11-13-35(24)17-36(23,35)15-14-32(20,33)3/h6,19-28,30,37-40H,7-17H2,1-5H3,(H,42,43)/t19-,20+,21-,22+,23-,24-,25-,26+,27-,28+,30-,32+,33-,34-,35+,36-/m0/s1 |

InChI Key |

CJHYXUPCGHKJOO-AYOTXDKCSA-N |

SMILES |

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C |

Isomeric SMILES |

CC1=CC[C@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H]([C@@]6(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C |

Canonical SMILES |

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C |

Synonyms |

3-O-beta-D-glucopyranosyl-abrusogenin abrusoside A abrusoside A methyl este |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of Abrusoside A?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abrusoside A is a naturally occurring triterpenoid saponin found in the leaves of Abrus precatorius and Abrus fruticulosus. It is a glycoside of the novel cycloartane-type aglycone, abrusogenin.[1] Notably, this compound is recognized for its intense sweetness, with studies indicating a sweetness potency 30 to 100 times greater than sucrose.[1] Beyond its potential as a natural sweetener, emerging research suggests a range of biological activities, positioning it as a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols for isolation and characterization, and potential biological signaling pathways of this compound.

Chemical Properties

This compound is a complex molecule with a tetracyclic triterpenoid core linked to a glucose moiety. Its chemical identity is well-established through various spectroscopic and analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₃₆H₅₄O₁₀ | [2] |

| Molecular Weight | 646.8 g/mol | [2] |

| IUPAC Name | (1S,3R,6S,7S,8R,11S,12S,15R,16R)-7,12,16-trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecane-7-carboxylic acid | [2] |

| CAS Number | 124962-06-7 | [2] |

| Chemical Class | Triterpenoid Saponin, Steroid Lactone, Pentacyclic Triterpenoid | [2] |

| Synonyms | 3-O-beta-D-glucopyranosyl-abrusogenin | [2] |

| Hydrogen Bond Donor Count | 5 | [2] |

| Hydrogen Bond Acceptor Count | 10 | [3] |

| Rotatable Bond Count | 6 | [3] |

| Topological Polar Surface Area | 163 Ų | [3] |

| XLogP3-AA | 5.3 | [2] |

Experimental Protocols

The isolation and characterization of this compound from its natural sources involve a multi-step process requiring careful extraction and purification, followed by structural elucidation using advanced analytical techniques.

Isolation and Purification

The following protocol is a composite methodology based on established procedures for the isolation of triterpenoid glycosides from Abrus species.

1. Plant Material and Extraction:

-

Plant Material: Dried and powdered leaves of Abrus precatorius.[4]

-

Extraction:

-

Perform Soxhlet extraction on the powdered leaves using 80% methanol for 36 hours.[4]

-

Concentrate the resulting extract under vacuum at 40-50°C.[4]

-

Suspend the concentrated extract in distilled water and partition successively with n-hexane and ethyl acetate to remove nonpolar and moderately polar impurities.[4]

-

The aqueous fraction, containing the polar glycosides, is then partitioned with n-butanol.[5]

-

2. Column Chromatography:

-

Stationary Phase: Silica gel (70-230 mesh).[6]

-

Elution:

-

Concentrate the n-butanol fraction and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to a silica gel column.

-

Elute the column with a gradient solvent system of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol (e.g., chloroform:methanol gradients from 100:1 to 1:1).[6]

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase such as butanol:acetic acid:water (4:1:5, upper layer).[4] Visualize spots by spraying with a suitable reagent (e.g., 1% ethanolic 2-aminoethyl diphenyl borinate followed by 5% ethanolic polyethylene glycol-400) and viewing under UV light.[4]

-

Combine fractions containing the compound of interest (based on Rf value) and concentrate.

-

3. Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (both may contain a small percentage of formic acid, e.g., 0.1%, to improve peak shape).

-

Detection: UV detector, typically in the range of 200-220 nm for saponins which lack a strong chromophore.

-

Procedure: Further purify the enriched fractions from column chromatography by preparative HPLC to yield pure this compound.

References

- 1. Cytotoxic and pro-apoptotic effects of Abrus precatorius L. on human metastatic breast cancer cell line, MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. jchemrev.com [jchemrev.com]

- 4. ijcrcps.com [ijcrcps.com]

- 5. office2.jmbfs.org [office2.jmbfs.org]

- 6. researchgate.net [researchgate.net]

Discovery and Isolation of Abrusoside A from Abrus precatorius: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abrus precatorius, a plant from the Fabaceae family, is a well-known medicinal plant in tropical and subtropical regions.[1] Its leaves contain a variety of bioactive compounds, including triterpenoid glycosides known as abrusosides.[1][2] Among these, Abrusoside A has garnered interest for its intensely sweet taste, reported to be 30 to 100 times sweeter than sucrose.[3] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing experimental protocols, quantitative data, and potential biological activities to support further research and development.

Physicochemical and Spectral Data of this compound

While detailed experimental data for this compound is limited in publicly available literature, the following table summarizes its known characteristics.

| Property | Data | Reference |

| Molecular Formula | Not explicitly stated in the provided results. | |

| Molecular Weight | Not explicitly stated in the provided results. | |

| Compound Type | Triterpene glycoside with a cycloartane-type aglycone (abrusogenin).[3] | [3] |

| Structure | The structure of this compound is assigned as the 3-O-beta-D-glucopyranosyl derivative of abrusogenin.[3] | [3] |

| Sweetness Potency | 30-100 times sweeter than sucrose.[3] | [3] |

| Spectroscopic Data | Structure elucidated using a combination of spectral methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][4][5] | [3][4] |

Quantitative Data of Phytochemicals in Abrus precatorius Leaves

| Phytochemical Class / Compound | Method of Analysis | Result | Reference |

| Total Phenols | Colorimetric | 34.67 ± 2.52 mg Gallic Acid Equivalent / g dry extract (Methanolic extract) | |

| Total Flavonoids | Colorimetric | 27.55 ± 1.84 mg Quercetin Equivalent / g dry extract (Methanolic extract) | |

| Antioxidant Activity (IC50) | DPPH radical scavenging assay | 62.86 ± 0.68 µg/mL (Methanolic extract) | [6] |

| Abrusosides A-D | Human taste panel | Sweetness potency in the range of 30-100 times greater than sucrose.[3] | [3] |

Experimental Protocols

The following protocols are synthesized from various studies on the isolation of triterpenoid glycosides and other constituents from Abrus precatorius leaves.

Plant Material Collection and Preparation

-

Collection: Fresh leaves of Abrus precatorius are collected.

-

Washing and Drying: The leaves are thoroughly washed with water to remove any dirt and debris. They are then shade-dried or oven-dried at a low temperature (around 40-50°C) to prevent the degradation of thermolabile compounds.

-

Pulverization: The dried leaves are ground into a coarse powder using a mechanical grinder.

Extraction

-

Solvent Extraction: The powdered leaf material is subjected to exhaustive extraction using a polar solvent. Methanol or ethanol are commonly used for this purpose. This can be performed using a Soxhlet apparatus or by maceration.

-

Soxhlet Extraction: A known quantity of the powdered leaves is packed in a thimble and extracted with methanol or ethanol for an extended period (e.g., 24-48 hours).

-

Maceration: The powdered leaves are soaked in the solvent (e.g., 1:10 w/v) for several days with occasional shaking.

-

-

Concentration: The resulting extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a concentrated crude extract.

Fractionation (Liquid-Liquid Partitioning)

-

Solvent Partitioning: The concentrated crude extract is suspended in water and then sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A common scheme involves:

-

Partitioning with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.

-

Subsequent partitioning of the aqueous layer with a solvent of intermediate polarity, such as chloroform or ethyl acetate, to isolate semi-polar compounds.

-

Finally, partitioning the remaining aqueous layer with n-butanol. Triterpenoid glycosides, including this compound, are often enriched in the n-butanol fraction.[3]

-

-

Concentration of Fractions: Each solvent fraction is concentrated using a rotary evaporator to yield the respective fractions.

Chromatographic Purification

-

Column Chromatography: The n-butanol fraction, which is expected to contain this compound, is subjected to column chromatography for purification.

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used as the adsorbent.

-

Mobile Phase: A gradient elution system is typically employed, starting with a less polar solvent system and gradually increasing the polarity. A common mobile phase for separating triterpenoid glycosides is a mixture of chloroform and methanol, with the methanol concentration being gradually increased. Other solvent systems, such as ethyl acetate and methanol, may also be used.

-

Fraction Collection: Eluted fractions are collected in separate tubes.

-

-

Thin Layer Chromatography (TLC): The collected fractions are monitored by TLC to identify those containing the compound of interest. A suitable solvent system (e.g., chloroform:methanol in a specific ratio) is used for development, and the spots can be visualized using appropriate spraying reagents (e.g., anisaldehyde-sulfuric acid) followed by heating.

-

Further Purification: Fractions containing the partially purified this compound may be pooled and subjected to further chromatographic steps, such as preparative TLC or repeated column chromatography with a different solvent system, to achieve high purity.

Structure Elucidation

-

The purified this compound is subjected to various spectroscopic techniques to confirm its structure:

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments are performed to determine the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and elemental composition of the compound.

-

Visualizations

Experimental Workflow for this compound Isolation

Caption: Experimental workflow for the isolation of this compound.

Hypothetical Signaling Pathway Influenced by this compound

Given that extracts of Abrus precatorius have demonstrated anti-inflammatory and anti-cancer activities, it is plausible that this compound could modulate key signaling pathways involved in these processes, such as the NF-κB and MAPK pathways. The following diagram illustrates a hypothetical mechanism.

Caption: Hypothetical signaling pathway modulated by this compound.

Conclusion

This technical guide consolidates the available information on the discovery and isolation of this compound from Abrus precatorius. While a complete, detailed protocol and extensive quantitative data remain to be fully elucidated in a single source, this document provides a robust framework for researchers to design and execute the isolation and purification of this promising bioactive compound. Further investigation into the specific biological activities and mechanisms of action of purified this compound is warranted to explore its full therapeutic potential.

References

- 1. Ethno botanical and Phytophrmacological potential of Abrus precatorius L.: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Abrusosides A-D, four novel sweet-tasting triterpene glycosides from the leaves of Abrus precatorius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

Unveiling the Sweet Secret: A Technical Guide to the Structure Elucidation and Stereochemistry of Abrusoside A

For Immediate Release

A deep dive into the molecular architecture of a potent natural sweetener, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the structure elucidation and stereochemical determination of Abrusoside A. This intensely sweet triterpene glycoside, isolated from the leaves of Abrus precatorius, presents a unique cycloartane skeleton, the structure of which was meticulously pieced together through a combination of advanced spectroscopic techniques.

This compound is a significant molecule in the field of natural product chemistry due to its intense sweetness, reported to be 30-100 times that of sucrose.[1] Its complex structure, based on a cycloartane triterpene core, necessitated a detailed analytical approach to fully characterize its chemical identity and three-dimensional arrangement. This guide will detail the experimental methodologies and present the key data that led to the definitive structure of this compound.

Isolation and Purification

The journey to elucidating the structure of this compound began with its isolation from the leaves of Abrus precatorius. A general protocol for the extraction and purification of triterpene glycosides from this plant involves the following steps:

The dried and powdered leaves are typically subjected to solvent extraction, with n-butanol being a common choice for enriching the glycosidic fraction. The crude extract then undergoes a series of chromatographic separations, including column chromatography over silica gel and Sephadex, to progressively isolate the sweet-tasting compounds. High-performance liquid chromatography (HPLC) is often employed as a final purification step to yield pure this compound.

Spectroscopic Analysis and Structure Elucidation

The determination of the planar structure of this compound was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) was crucial in establishing the molecular formula of this compound as C36H54O10.

NMR Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR experiments were the cornerstone of the structure elucidation process. These included ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

The structure was identified as a cycloartane-type triterpene glycoside. The aglycone, named abrusogenin, is linked to a β-D-glucopyranosyl moiety at the C-3 position. The IUPAC name for this compound is (22S,24Z)-3β-(β-D-glucopyranosyloxy)-26-oxo-22,26-epoxy-9β,19-cyclolanost-24-en-28-oic acid.

The logical workflow for deducing the structure from spectroscopic data is outlined below:

References

Preliminary Toxicity and Mutagenicity Profile of Abrusoside A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abrusoside A, a triterpene glycoside isolated from the leaves of Abrus precatorius, has garnered significant interest for its intense sweetening properties, reported to be approximately 30 times sweeter than a 2% sucrose solution. As with any novel compound intended for potential use in food or pharmaceutical applications, a thorough evaluation of its safety profile is paramount. This technical guide provides a concise summary of the available preliminary toxicity and mutagenicity data on this compound, based on initial safety screenings. The information is presented to aid researchers and drug development professionals in understanding the foundational safety assessment of this compound.

Core Findings

Initial preclinical safety testing of this compound, along with its related compounds Abrusoside B, C, and D, has indicated a favorable preliminary safety profile. These studies have suggested that this compound is not acutely toxic in mice and lacks mutagenic activity in the Salmonella typhimurium forward mutation assay.[1]

Data Presentation

The following tables summarize the key findings from the preliminary toxicity and mutagenicity studies on this compound.

Table 1: Acute Oral Toxicity of this compound in Mice

| Test Substance | Animal Model | Route of Administration | Dose | Observation Period | Results |

| This compound | Male Swiss-Webster mice (6-8 weeks old) | Oral gavage | 1 g/kg body weight | Not specified in publicly available data | No acute toxicity observed |

Source: Preliminary safety studies mentioned in conjunction with the discovery and characterization of Abrusosides A-D.[1]

Table 2: Mutagenicity of this compound (Ames Test)

| Test Substance | Bacterial Strain | Assay Type | Metabolic Activation (S9) | Result |

| This compound | Salmonella typhimurium TM677 | Forward mutation assay | With and without | Non-mutagenic |

Source: Initial safety screening of Abrusosides A-D.[1]

Experimental Protocols

Detailed experimental protocols from the original preliminary studies on this compound are not fully available in the public domain. However, based on the information that is available, the following represents the likely methodologies employed, reconstructed from standard toxicological testing guidelines.

Acute Oral Toxicity Study in Mice

The primary objective of this study was to determine the potential for a single oral dose of this compound to cause acute toxic effects.

Methodology:

-

Animal Model: Male Swiss-Webster mice, aged 6-8 weeks, were used for the study. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to standard laboratory chow and water.

-

Acclimatization: Prior to the study, the mice were acclimatized to the laboratory conditions for a minimum of three days.

-

Grouping: The animals were divided into a control group and a test group, with 10 mice in the test group.

-

Dosing: The test group received a single dose of 1 g/kg body weight of this compound administered via oral gavage. The control group received the vehicle (the solvent used to dissolve this compound) in the same volume.

-

Observation: Following administration, the animals were observed for clinical signs of toxicity and mortality. The observation period, while not explicitly stated in the available literature, would typically be for at least 24 hours, with continued observation for up to 14 days for delayed effects.

Mutagenicity Study: Ames Test (Salmonella typhimurium Forward Mutation Assay)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. In the case of this compound, a forward mutation assay using Salmonella typhimurium strain TM677 was employed.[1] This strain is used to detect mutagens that cause base-pair substitutions.

Methodology:

-

Bacterial Strain: Salmonella typhimurium strain TM677, which is auxotrophic for a specific nutrient (e.g., histidine), was used.

-

Metabolic Activation: The assay was likely performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

-

Assay Procedure (Plate Incorporation Method - a standard approach):

-

Varying concentrations of this compound were added to molten top agar containing a small amount of the required nutrient and the S. typhimurium TM677 tester strain.

-

The mixture was poured onto a minimal glucose agar plate.

-

Positive and negative (vehicle) controls were run in parallel.

-

The plates were incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (colonies that have undergone a mutation allowing them to grow in the absence of the specific nutrient) on the test plates was counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies would indicate a mutagenic potential. For this compound, no such increase was observed.

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the probable experimental workflows for the acute toxicity and mutagenicity studies of this compound.

References

An In-depth Technical Guide to the Chemical Synthesis and Derivatization of Abrusoside A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and derivatization of Abrusoside A, a naturally occurring, intensely sweet triterpene glycoside isolated from the leaves of Abrus precatorius. This document details the semi-synthesis of this compound methyl ester, discusses potential derivatization strategies, and explores the biological activities and associated signaling pathways. Experimental protocols for key synthetic steps and the isolation of the starting material are also provided.

Introduction

This compound is a cycloartane-type triterpene glycoside that has garnered significant interest due to its intense sweetness, estimated to be 30-100 times that of sucrose.[1] Its unique chemical structure, featuring a complex polycyclic aglycone (abrusogenin) and a glycosidic linkage, presents both challenges and opportunities for chemical synthesis and modification. Understanding the synthesis and derivatization of this compound is crucial for developing novel sweeteners, investigating its pharmacological properties, and creating structure-activity relationship (SAR) models.

While a total synthesis of this compound has not been reported in the literature to date, its semi-synthesis from the naturally abundant precursor, abrusogenin, has been successfully achieved. This guide will focus on this established semi-synthetic route and the potential for further derivatization.

Chemical Synthesis of this compound

The currently established route to this compound is a semi-synthesis starting from abrusogenin, which is isolated from the leaves of Abrus precatorius. The synthesis of this compound methyl ester involves a three-step process: methylation of the carboxylic acid, glycosylation of the C-3 hydroxyl group, and deacetylation of the sugar moiety.

Isolation of the Starting Material: Abrusogenin

Abrusogenin is the aglycone of this compound and serves as the starting material for its semi-synthesis. It is typically isolated from the dried leaves of Abrus precatorius.

Experimental Protocol: Isolation of Abrusogenin [2][3][4][5][6]

-

Extraction: Dried and powdered leaves of Abrus precatorius are subjected to Soxhlet extraction with 80% methanol for 36 hours.

-

Solvent Partitioning: The concentrated methanolic extract is suspended in distilled water and partitioned successively with hexane and then ethyl acetate.

-

Chromatographic Separation: The ethyl acetate fraction, which contains abrusogenin, is subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent system like petroleum ether-ethyl acetate and gradually increasing the polarity.

-

Purification: Fractions containing abrusogenin, as identified by thin-layer chromatography (TLC), are combined and may require further purification by recrystallization or repeated chromatography to yield pure abrusogenin.

Semi-synthesis of this compound Methyl Ester

The semi-synthesis of this compound methyl ester proceeds through the following key steps, as illustrated in the workflow diagram below.[5]

Caption: Semi-synthesis workflow for this compound methyl ester.

Experimental Protocol: Semi-synthesis of this compound Methyl Ester [5]

Step 1: Methylation of Abrusogenin

-

Abrusogenin is dissolved in a suitable solvent and treated with diazomethane (CH₂N₂) to protect the C-4 carboxylic acid group as a methyl ester. This protection is crucial to prevent glycosylation at this position.[7] Note: The yield for this step is not explicitly reported in the primary literature.

Step 2: Glycosylation of Abrusogenin Methyl Ester

-

The glycosyl donor, 1-chloro-2,3,4,6-tetra-O-acetylglucopyranose, is prepared by reacting penta-O-acetylglucopyranose with aluminum chloride (AlCl₃) in dichloromethane (CH₂Cl₂).

-

Abrusogenin methyl ester is then coupled with the glycosyl donor in the presence of silver triflate (AgOTf) and tetramethylurea (TMU) in CH₂Cl₂. The reaction is stirred overnight at room temperature.

-

The product, abrusogenin methyl ester 2',3',4',6'-tetra-O-acetylglucopyranoside, is purified by silica gel column chromatography.

Step 3: Deacetylation

-

The acetylated product from the previous step is treated with saturated potassium carbonate (K₂CO₃) in a mixture of methanol and water (MeOH/H₂O) to remove the acetyl protecting groups from the sugar moiety.

-

This final step yields deacetylated this compound methyl ester.

Derivatization of this compound

The derivatization of this compound can be a valuable strategy to explore structure-activity relationships, particularly concerning its sweet taste and other biological activities. The semi-synthesis of the methyl ester is the most well-documented derivatization.[7]

Esterification of the Carboxylic Acid

As demonstrated in the semi-synthesis, the carboxylic acid at C-4 of the abrusogenin backbone can be esterified. While the methyl ester has been synthesized, other esters (e.g., ethyl, propyl) could be prepared using corresponding diazoalkanes or other standard esterification methods.

Modification of the Sugar Moiety

The glycosidic portion of this compound offers several sites for modification. Different sugar units could be introduced during the glycosylation step, or the existing glucose moiety could be chemically modified. The synthesis of other naturally occurring abrusosides (B-E), which differ in their glycosylation patterns, provides a template for such derivatization.[8]

Modification of the Aglycone Backbone

The abrusogenin skeleton has other functional groups, such as hydroxyl groups, that could be targets for derivatization, including acylation or alkylation, to explore their impact on biological activity.

Quantitative Data

The following tables summarize the available quantitative data for the semi-synthesis of this compound methyl ester.

Table 1: Reaction Yields for the Semi-synthesis of this compound Methyl Ester

| Reaction Step | Product | Yield (%) | Reference |

| Glycosylation | Abrusogenin methyl ester 2',3',4',6'-tetra-O-acetylglucopyranoside | 52 | |

| Deacetylation | This compound methyl ester | 95 | [5][7] |

Table 2: Spectroscopic Data for Key Compounds

| Compound | Spectroscopic Data | Reference |

| Abrusogenin | ¹H NMR (CDCl₃, 600 MHz): δ 0.37 (d, J=1.2 Hz, 1H), 0.60 (d, J=1.2 Hz, 1H), 0.85 (s, 3H), 0.98 (d, J=7.2 Hz, 3H), 1.13 (s, 3H), 1.90 (br s, 3H), 4.10 (dd, J=2.4, 8.8 Hz, 1H), 4.77 (dd, J=4.8, 11.4 Hz, 1H), 6.58 (d, J=6.0 Hz, 1H). ¹³C NMR (CDCl₃, 150 MHz): δ 14.1, 18.2, 19.2, 21.0, 25.9, 26.3, 26.6, 28.1, 29.7, 30.9, 31.8, 32.9, 33.1, 35.7, 39.8, 45.2, 47.0, 48.8, 52.2, 75.35, 80.25, 128.19, 139.71, 166.70, 181.51. | [9] |

| This compound Methyl Ester | ¹H NMR: The β-stereochemistry of the substituent at the C-3 position was confirmed by ¹H NMR (J = 13.5 and 4.6 Hz). The stereochemistry of the anomeric proton of the glucopyranosyl group was assigned as β by ¹H NMR (J = 8.3 Hz). | [7] |

Note: Complete assigned ¹H and ¹³C NMR data for this compound and its synthetic intermediates are reported in the cited literature but are not fully detailed in the readily available abstracts.

Biological Activity and Signaling Pathways

This compound and its derivatives exhibit notable biological activities, primarily their sweet taste and potential cytotoxicity.

Sweet Taste Perception

The sweet taste of this compound is mediated through its interaction with the T1R2/T1R3 G-protein coupled receptor, which is the primary receptor for sweet tastants in humans.

Caption: Sweet taste signaling pathway of this compound.

The binding of this compound to the T1R2/T1R3 receptor activates a downstream signaling cascade. This involves the activation of the G-protein gustducin, which in turn activates phospholipase Cβ2 (PLCβ2). PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), which activates the TRPM5 ion channel, leading to cell depolarization, ATP release, and ultimately the transmission of a "sweet" signal to the brain.[10][11][12]

Cytotoxicity and Apoptosis

Extracts of Abrus precatorius and some of its constituents, including triterpenoids, have demonstrated cytotoxic effects on cancer cell lines. The mechanism of cell death is often through the induction of apoptosis. Studies on related compounds from A. precatorius suggest that this apoptosis is mediated through the intrinsic (mitochondrial) pathway.[2][3][13][14][15]

Caption: Intrinsic apoptosis pathway induced by Abrusoside derivatives.

This pathway involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then associates with Apaf-1 to activate caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates such as PARP and ultimately, apoptotic cell death.[2][13]

Conclusion

This technical guide has provided a detailed overview of the chemical synthesis and derivatization of this compound. The semi-synthetic route from abrusogenin offers a viable method for obtaining this compound methyl ester and provides a foundation for the synthesis of other derivatives. The exploration of its biological activities, particularly its interaction with the sweet taste receptor and its potential to induce apoptosis, highlights the importance of this molecule in drug discovery and development. Further research into the total synthesis, the synthesis of a broader range of derivatives, and a more detailed elucidation of its mechanisms of action will undoubtedly open up new avenues for the application of this compound and its analogues in the fields of food science and medicine.

References

- 1. Sweet and sweetness-inducing activities of new triterpene glycosides, strogins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Endoplasmic reticulum stress-mediated activation of p38 MAPK, Caspase-2 and Caspase-8 leads to abrin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

- 5. jchemrev.com [jchemrev.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. Semisynthesis of this compound methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methylation of alcohols with diazomethane [authors.library.caltech.edu]

- 9. essencejournal.com [essencejournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Activation mechanism of the G protein-coupled sweet receptor heterodimer with sweeteners and allosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation and inhibition of the sweet taste receptor TAS1R2-TAS1R3 differentially affect glucose tolerance in humans | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxic and pro-apoptotic effects of Abrus precatorius L. on human metastatic breast cancer cell line, MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

Abrusoside A: A Technical Guide to its Physical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abrusoside A is a naturally occurring triterpenoid saponin isolated from the leaves of Abrus precatorius. It is recognized for its intensely sweet taste, with a sweetness potency estimated to be 30-100 times that of sucrose. As a member of the saponin class of compounds, this compound possesses a complex structure that contributes to its physical and biological properties. This technical guide provides an in-depth overview of the known physical properties of this compound, including its solubility and stability, and explores its potential interactions with key cellular signaling pathways. Due to the limited availability of specific quantitative data for this compound, this guide also presents standardized experimental protocols for determining these properties.

Chemical and Physical Properties

This compound is a glycoside of abrusogenin, a cycloartane-type triterpenoid. Its chemical structure consists of a bulky, hydrophobic triterpenoid aglycone attached to a hydrophilic sugar moiety. This amphipathic nature governs its solubility and interaction with biological membranes.

Table 1: General Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₆H₅₄O₁₀ | PubChem |

| Molecular Weight | 646.8 g/mol | PubChem |

| Appearance | White to off-white powder | General observation for purified saponins |

| Taste | Intensely sweet | [1] |

Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to soluble | The presence of the sugar moiety imparts some water solubility, but the large hydrophobic aglycone limits it. |

| Methanol | Soluble | The polarity of methanol is suitable for dissolving both the glycosidic and triterpenoid portions. |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for many saponins. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of amphipathic compounds. |

| Hexane | Insoluble | As a nonpolar solvent, hexane is unlikely to dissolve the polar glycosidic part of the molecule. |

| Dichloromethane | Sparingly soluble | May show some solubility due to the triterpenoid portion, but the sugar moiety will limit it. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered (using a filter that does not bind the compound) to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD).

-

Data Reporting: Solubility is reported in units such as mg/mL or mol/L.

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Profile

The stability of this compound is crucial for its handling, storage, and potential formulation into therapeutic or commercial products. Key factors influencing its stability include pH, temperature, and light exposure. While specific degradation kinetics for this compound have not been published, general degradation pathways for saponins involve hydrolysis of the glycosidic bond.

Table 3: Predicted Stability of this compound under Various Conditions

| Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic pH (e.g., pH 1-3) | Potentially unstable | Acid-catalyzed hydrolysis of the glycosidic linkage, leading to the separation of the sugar moiety and the aglycone (abrusogenin). |

| Neutral pH (e.g., pH 6-8) | Relatively stable | Generally the most stable pH range for many natural glycosides. |

| Alkaline pH (e.g., pH 9-12) | Potentially unstable | Base-catalyzed hydrolysis of the glycosidic bond. |

| Elevated Temperature | Susceptible to degradation | Thermal energy can accelerate hydrolysis and other degradation reactions. |

| Light Exposure (UV/Visible) | Potential for degradation | Photodegradation can occur, especially with prolonged exposure to high-energy light. |

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

-

Stress Conditions: Solutions of this compound are prepared in various media and exposed to stress conditions:

-

Acidic: 0.1 M HCl at a specified temperature (e.g., 60 °C).

-

Alkaline: 0.1 M NaOH at a specified temperature (e.g., 60 °C).

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Stored at elevated temperatures (e.g., 60 °C, 80 °C) in a neutral solution.

-

Photolytic: Exposed to a defined light source (e.g., UV lamp, sunlight).

-

-

Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: At each time point, the reaction is stopped (e.g., by neutralization for acid/base hydrolysis) and the sample is prepared for analysis.

-

Analysis: The samples are analyzed by a stability-indicating HPLC method to quantify the remaining this compound and to detect the formation of degradation products.

-

Data Analysis: The degradation rate constant (k) and half-life (t₁/₂) can be calculated by plotting the natural logarithm of the remaining concentration of this compound versus time.

Caption: General workflow for a forced degradation study of this compound.

Potential Signaling Pathway Interactions

While specific studies on the signaling pathways modulated by this compound are limited, the broader class of triterpenoid saponins has been shown to interact with several key cellular signaling cascades that are often dysregulated in various diseases, including cancer and inflammatory conditions.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. Some triterpenoid saponins have been shown to modulate this pathway, often leading to the inhibition of cancer cell growth.

Caption: Potential modulation of the PI3K/Akt pathway by triterpenoid saponins.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation, differentiation, and apoptosis. Triterpenoid saponins have been reported to influence MAPK signaling, which can contribute to their anti-cancer and anti-inflammatory effects.

Caption: Potential modulation of the MAPK pathway by triterpenoid saponins.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Many natural products, including triterpenoid saponins, are known to inhibit the NF-κB pathway, which underlies their anti-inflammatory properties.

Caption: Potential inhibition of the NF-κB pathway by triterpenoid saponins.

Conclusion

This compound is a promising natural product with potential applications in the food and pharmaceutical industries. While there is a need for more detailed quantitative studies on its physical properties, this guide provides a comprehensive overview of its known characteristics and outlines the standard methodologies for its further investigation. The exploration of its interactions with key signaling pathways, based on the activity of related triterpenoid saponins, opens avenues for future research into its therapeutic potential. A thorough understanding of its solubility and stability will be paramount for the successful development of any future applications.

References

Abrusoside A and Its Natural Analogs: A Technical Guide for Researchers

An In-depth Technical Guide on Abrusoside A, B, C, and D for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound and its natural analogs, Abrusoside B, C, and D. These compounds are sweet-tasting triterpene glycosides isolated from the leaves of Abrus precatorius Linn, a plant recognized in traditional medicine for its diverse therapeutic properties. This document consolidates available data on their chemical properties, biological activities, and underlying mechanisms of action, with a focus on their potential as natural sweeteners and therapeutic agents.

Chemical Properties

Abrusosides A, B, C, and D are cycloartane-type triterpene glycosides. Their core structure is based on the aglycone, abrusogenin. The variations among these analogs arise from the different glycosidic substitutions at the C-3 position of the abrusogenin core.[1]

Table 1: Chemical and Physical Properties of Abrusosides A, B, C, and D

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Structure Description |

| This compound | C₃₆H₅₄O₁₀ | 646.8 | 3-O-β-D-glucopyranosyl abrusogenin[2][3] |

| Abrusoside B | C₄₃H₆₄O₁₆ | 808.9 | 3-O-[β-D-glucopyranosyl-(1→2)-β-D-6-methylglucuronopyranosyl] abrusogenin |

| Abrusoside C | C₄₂H₆₄O₁₅ | 808.9 | 3-O-[β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl] abrusogenin[4] |

| Abrusoside D | C₄₂H₆₂O₁₆ | 822.9 | 3-O-[β-D-glucopyranosyl-(1→2)-β-D-glucuronopyranosyl] abrusogenin[5] |

Biological Activities

The most prominent biological activity of Abrusosides A, B, C, and D is their intense sweetness. Beyond this, research into the extracts of Abrus precatorius, which contain these compounds, suggests a range of other potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities. It is important to note that much of the following data pertains to crude extracts, and the specific contribution of each abrusoside to these activities is an area of ongoing research.

Sweetening Properties

A human taste panel has evaluated Abrusosides A-D, revealing their significant potential as natural, non-caloric sweeteners.[6]

Table 2: Sweetness Potency of Abrusosides A, B, C, and D

| Compound | Sweetness Potency (relative to sucrose) |

| Abrusosides A-D | 30-100 times greater[6] |

Anti-inflammatory Activity

Extracts of Abrus precatorius have demonstrated anti-inflammatory properties. While the specific activity of individual abrusosides is not well-defined, the presence of triterpenoids, including the abrusosides, is believed to contribute to this effect.[1][7]

Table 3: In Vitro Anti-inflammatory Activity of Abrus precatorius Seed Extract

| Assay | Concentration (µg/ml) | % Inhibition of Albumin Denaturation | % Membrane Stabilization |

| Hydroalcoholic Extract | 100 | 8.2 | 8 |

| 200 | 33.2 | 13.8 | |

| 400 | 38.4 | 24.3 | |

| 800 | 50.3 | 30.3 | |

| Diclofenac Sodium (Standard) | 100 | - | - |

| 200 | - | - | |

| 400 | - | - | |

| 800 | - | - | |

| Data adapted from a study on the hydroalcoholic seed extract of Abrus precatorius.[8] |

Anticancer and Pro-Apoptotic Activity

Various extracts of Abrus precatorius have been shown to possess cytotoxic and pro-apoptotic effects against several cancer cell lines. The exact role of abrusosides in this activity is yet to be fully elucidated, but as major constituents of the leaves, they are of significant interest.

Table 4: In Vitro Anticancer Activity of Abrus precatorius Extracts

| Extract/Compound | Cell Line | Assay | IC₅₀ (µg/mL) |

| Methanolic Leaf Extract | - | DPPH radical scavenging | 62.86 ± 0.68[7] |

| Aqueous Leaf Extract | Murine mastocytoma (P815) | MTT | >200[9] |

| Ethyl Acetate Seed Extract | Cervical Carcinoma (Hep2C) | Antiproliferative | 85.91 ± 6.7[10] |

| 70% Ethanol Seed Extract | Cervical Carcinoma (HeLa) | Antiproliferative | 26.26 ± 1.09[10] |

Signaling Pathways

Research on Abrus precatorius extracts and some of its purified compounds (though not specifically abrusosides) has implicated several key signaling pathways in its mechanism of action, particularly in the context of inflammation and cancer.

NF-κB and MAPK Signaling Pathways in Inflammation

The anti-inflammatory effects of Abrus species are thought to be mediated, in part, through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are crucial regulators of pro-inflammatory gene expression.[11][12]

Caption: Putative inhibition of the NF-κB signaling pathway by Abrusosides.

Apoptosis Pathway in Cancer

Extracts from Abrus precatorius have been shown to induce apoptosis in cancer cells. This process is often mediated by the activation of caspases and can involve both intrinsic (mitochondrial) and extrinsic pathways.[13][14]

Caption: Apoptosis induction by Abrus precatorius extract via ROS and mitochondrial pathways.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of purified Abrusosides A, B, C, and D are not extensively reported in the literature. However, based on the methodologies described for Abrus precatorius extracts, the following outlines provide a general framework.

In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation

This assay assesses the ability of a substance to prevent protein denaturation, a hallmark of inflammation.

-

Preparation of Reaction Mixture: Prepare a reaction mixture consisting of 1 ml of various concentrations of the test compound (e.g., 100-800 µg/ml) and 1 ml of a 1% aqueous solution of bovine serum albumin.

-

Incubation: Incubate the samples at 37±1°C for 15 minutes.

-

Induction of Denaturation: Induce denaturation by heating the samples at 60°C for 10 minutes.

-

Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 640 nm.

-

Calculation: The percentage inhibition of albumin denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[8]

Caption: Workflow for the inhibition of albumin denaturation assay.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.[15]

Caption: Workflow for the MTT cell viability assay.

Future Directions

While Abrusosides A, B, C, and D have been identified and characterized primarily as potent sweetening agents, the broader therapeutic potential of Abrus precatorius suggests that these compounds may possess other valuable biological activities. Future research should focus on:

-

Isolation and Purification: Developing efficient methods for the large-scale isolation and purification of individual abrusosides to facilitate further biological testing.

-

Quantitative Bioactivity: Conducting comprehensive in vitro and in vivo studies to determine the specific IC₅₀ or EC₅₀ values of each abrusoside for anti-inflammatory, anticancer, and antioxidant activities.

-

Mechanism of Action: Elucidating the precise molecular mechanisms by which abrusosides exert their biological effects, including their interactions with specific signaling pathways and molecular targets.

-

Safety and Toxicity: Performing rigorous toxicological studies on the purified abrusosides to establish their safety profiles for potential use as food additives or therapeutic agents.

Conclusion

Abrusosides A, B, C, and D represent a promising class of natural compounds with significant potential as non-caloric sweeteners. Furthermore, the broader pharmacological profile of Abrus precatorius extracts warrants further investigation into the specific contributions of these abrusosides to the plant's anti-inflammatory and anticancer properties. This technical guide provides a foundation for researchers and drug development professionals to explore the full therapeutic potential of these unique triterpene glycosides.

References

- 1. The potential of Abrus precatorius leaves in arthritis alleviation computational approaches through lC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arthritis alleviation: unveiling the potential in Abrus precatorius macerated oil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C36H54O10 | CID 6857683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Abrus precatorius agglutinin-derived peptides induce ROS-dependent mitochondrial apoptosis through JNK and Akt/P38/P53 pathways in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Abrusoside D | C42H62O16 | CID 44575936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Abrusosides A-D, four novel sweet-tasting triterpene glycosides from the leaves of Abrus precatorius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ajpsonline.com [ajpsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. In-vitro antiproliferative efficacy of Abrus precatorius seed extracts on cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Total flavonoids of Abrus cantoniensis inhibit CD14/TLR4/NF-κB/MAPK pathway expression and improve gut microbiota disorders to reduce lipopolysaccharide-induced mastitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsonline.com [ijpsonline.com]

- 14. Cytotoxic and pro-apoptotic effects of Abrus precatorius L. on human metastatic breast cancer cell line, MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. wjbphs.com [wjbphs.com]

An In-Depth Technical Guide to the Ethnobotanical Uses and Pharmacological Potential of Abrus precatorius Leaves Containing Abrusoside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abrus precatorius L., a well-known plant in traditional medicine systems worldwide, has a rich history of ethnobotanical applications. The leaves, in particular, are noted for their sweet taste, attributed to the presence of triterpene glycosides, including Abrusoside A. This technical guide provides a comprehensive overview of the traditional uses of Abrus precatorius leaves, with a specific focus on the implications of its chemical constituents, particularly this compound. While direct pharmacological data on isolated this compound is limited, this document compiles and presents the existing research on the bioactivities of A. precatorius leaf extracts, which contain this compound. Detailed methodologies for extraction and pharmacological evaluation of these extracts are provided, alongside a discussion of potential mechanisms of action based on related compounds. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the therapeutic potential of A. precatorius leaves and the need for further investigation into its bioactive components like this compound.

Ethnobotanical Uses of Abrus precatorius Leaves

The leaves of Abrus precatorius have been utilized for centuries in various traditional medicine systems, including Ayurveda, Siddha, and Unani, as well as in African folk medicine.[1][2] The applications are diverse, reflecting the plant's rich phytochemical composition.

A primary traditional use of the leaves is as a natural sweetener.[3] Beyond this, the leaves are prepared in various forms—such as decoctions, pastes, and juices—to treat a wide range of ailments.[4][5] In Ayurvedic medicine, the leaves are considered laxative, expectorant, and aphrodisiac and are used for conditions like urticaria, eczema, stomatitis, and conjunctivitis.[4]

Traditional medicinal applications of Abrus precatorius leaves include:

-

Respiratory Conditions: Decoctions of the leaves are commonly used to alleviate coughs, colds, and fever.[4][5]

-

Skin Ailments: A paste of the leaves, sometimes mixed with lime, is applied topically to treat acne, sores, wounds, and other skin irritations.[1][5] The leaves have also been used with other ingredients to treat leucoderma.[4]

-

Digestive Health: The plant is known to aid digestion and has been used to manage diarrhea.[1]

-

Pain and Inflammation: In some traditions, the leaves are soaked in warm mustard oil and applied to painful and swollen areas to relieve inflammation and rheumatic pain.[6]

-

Other Uses: The leaves have also been traditionally used as a nerve tonic, for eye diseases, and to treat tetanus and prevent rabies.[3][4]

This compound and Other Phytochemicals

The leaves of Abrus precatorius contain a variety of bioactive compounds, including flavonoids, triterpenoids, and alkaloids.[3] A significant constituent of the leaves is This compound , a cycloartane-type triterpene glycoside responsible for the characteristic sweet taste.[3][7] Abrusosides A-D have been found to be 30 to 100 times sweeter than sucrose.[7] Preliminary safety evaluations have indicated that these compounds are not acutely toxic in mice and are not mutagenic.[7]

Other notable compounds identified in the leaves include abrine, trigonelline, abruslactone A, and glycyrrhizin.[4] The presence of these diverse phytochemicals likely contributes to the wide range of pharmacological activities observed in the leaf extracts.

Pharmacological Activities of Abrus precatorius Leaf Extracts

While studies on isolated this compound are scarce, various extracts of A. precatorius leaves have been investigated for their pharmacological properties. These studies provide valuable insights into the potential therapeutic applications of the leaf's constituents.

Anti-inflammatory Activity

Extracts of A. precatorius leaves have demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. The anti-inflammatory properties are often attributed to the presence of flavonoids and terpenoids.[6]

Antioxidant Activity

The leaf extracts have been shown to possess potent antioxidant properties, including radical scavenging and inhibition of lipid peroxidation.[8] This activity is largely attributed to the high content of polyphenolic compounds.

Anticancer Activity

Aqueous extracts of A. precatorius leaves have been shown to inhibit the growth of human metastatic breast cancer cells (MDA-MB-231) in a dose- and time-dependent manner.[9] The mechanism of action appears to involve the induction of apoptosis.[9]

Quantitative Data

The following tables summarize the available quantitative data from studies on Abrus precatorius leaf extracts. It is important to note that these values represent the activity of the entire extract and not of isolated this compound.

Table 1: In Vitro Anti-inflammatory Activity of Abrus precatorius Leaf Methanol Extract Fractions

| Assay | Test Substance | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |

| Inhibition of Albumin Denaturation | Methanol Extract Fraction II | 200 | 57.23 | 96.04 ± 2 |

| Membrane Stabilization (RBCs) | Methanol Extract Fraction II | 200 | 67.1 | 123.49 ± 3.67 |

Data sourced from a study on methanol extract fractions of A. precatorius leaves.

Table 2: In Vitro Anticancer Activity of Abrus precatorius Aqueous Leaf Extract

| Cell Line | Concentration (µg/mL) | Incubation Time (h) | % Inhibition of Cell Growth |

| MDA-MB-231 (Human Breast Cancer) | 600 | 48 | >75 |

Data sourced from a study on the cytotoxic and pro-apoptotic effects of A. precatorius aqueous leaf extract.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the extraction and evaluation of Abrus precatorius leaf extracts.

General Extraction of Bioactive Compounds from Abrus precatorius Leaves

This protocol describes a general method for obtaining extracts from A. precatorius leaves for pharmacological testing.

-

Collection and Preparation of Plant Material: Fresh leaves of Abrus precatorius are collected and washed thoroughly with tap water, followed by a rinse with distilled water. The leaves are then shade-dried for approximately fifteen days. The dried leaves are ground into a fine powder using a mechanical grinder.[3]

-

Soxhlet Extraction: 25g of the dried leaf powder is subjected to extraction with 250ml of 80% methanol in a Soxhlet apparatus for 36 hours.[3]

-

Concentration: The resulting extract is concentrated by evaporation at 40-50°C under vacuum in a rotary evaporator.[3]

-

Solvent Partitioning (for fractionation): The concentrated methanolic extract is suspended in distilled water and then sequentially extracted with solvents of increasing polarity, such as hexane and ethyl acetate, to separate compounds based on their polarity.[4] An n-butanol soluble extract has been used for the isolation of Abrusosides A-D.[7]

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay assesses the ability of a substance to prevent the denaturation of protein, a hallmark of inflammation.

-

Preparation of Reaction Mixture: The reaction mixture consists of 1ml of the test extract at various concentrations (e.g., 100-800 µg/ml) and 1ml of a 1% aqueous solution of bovine serum albumin.

-

Incubation: The samples are incubated at 37 ± 1°C for 15 minutes.

-

Induction of Denaturation: Denaturation is induced by heating the samples in a water bath at 60°C for 10 minutes.

-

Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 640 nm.

-

Calculation of Inhibition: The percentage inhibition of albumin denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

In Vitro Anticancer Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Treatment: The cells are then treated with various concentrations of the A. precatorius leaf extract and incubated for a specified period (e.g., 48 hours). A control group receives only the vehicle.

-

Addition of MTT Reagent: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its effects have not been experimentally elucidated. However, based on the activities of the whole leaf extract and studies on other cycloartane glycosides, some potential pathways can be hypothesized.

Aqueous extracts of A. precatorius leaves have been shown to induce apoptosis in breast cancer cells through the upregulation of the tumor suppressor genes p21 and p53.[9] This suggests a potential mechanism for the observed anticancer effects of the leaf's constituents.

Furthermore, studies on other cycloartane glycosides have shown immunostimulatory effects through the activation of the NF-κB (Nuclear Factor kappa B) signaling pathway.[3] NF-κB is a crucial regulator of the inflammatory response, and its modulation could explain the anti-inflammatory properties of A. precatorius leaf extracts.

A computational study has also suggested that compounds from A. precatorius may interact with key signaling pathways in inflammation and cancer, such as the JAK-STAT and PI3K-Akt pathways.[6] However, these predictions require experimental validation.

Visualizations

Diagrams

Caption: Generalized workflow for the extraction and biological evaluation of Abrus precatorius leaf extracts.

Caption: Hypothetical signaling pathways potentially modulated by this compound based on related compounds.

Conclusion and Future Directions

Abrus precatorius leaves, containing the sweet-tasting compound this compound, have a long-standing history of use in traditional medicine for a variety of ailments. Scientific studies on the leaf extracts have provided evidence for their anti-inflammatory, antioxidant, and anticancer properties, lending credence to their ethnobotanical applications. However, a significant gap exists in the literature regarding the specific pharmacological activities and mechanisms of action of isolated this compound.

Future research should focus on:

-

Isolation and Purification: Developing and publishing detailed, reproducible protocols for the isolation of pure this compound from A. precatorius leaves.

-

Pharmacological Screening: Conducting comprehensive in vitro and in vivo studies to determine the specific biological activities of isolated this compound and quantifying these effects (e.g., IC50, EC50 values).

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

-

Safety and Toxicity: While preliminary studies on Abrusosides A-D showed no acute toxicity, a more thorough toxicological evaluation of purified this compound is necessary for any potential therapeutic development.

A deeper understanding of the pharmacology of this compound will be crucial in harnessing the full therapeutic potential of this traditionally valued medicinal plant and could lead to the development of novel drugs for a range of diseases.

References

- 1. Cycloartane glycosides from the rhizomes of Cimicifuga racemosa and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cycloartane and oleanane-type glycosides from Astragalus pennatulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunostimulatory effects of cycloartane-type triterpene glycosides from astragalus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Comparative study of the effect of cycloartane and cardiac glycosides on various parameters of myocardial metabolism in animals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cycloartane glycosides from Astragalus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Babcock University Journals | Isolation of a Pentacyclic Triterpene from n-hexane extract of Abrus precatorius Linn leaves [journal.babcock.edu.ng]

- 7. Abrusosides A-D, four novel sweet-tasting triterpene glycosides from the leaves of Abrus precatorius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Triterpene glycosides from Cimicifuga racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-performance liquid chromatography (HPLC) method for Abrusoside A analysis.

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Abrusoside A, a cycloartane-type triterpenoid saponin isolated from Abrus precatorius, using High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD).

Introduction

This compound is a significant bioactive compound found in the leaves and other parts of Abrus precatorius, a plant with a history of use in traditional medicine.[1] Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts, quality control of raw materials, and in various stages of drug discovery and development. Due to the lack of a strong chromophore in its structure, the HPLC analysis of this compound presents challenges for UV detection. This application note details a robust HPLC-DAD method optimized for the analysis of such compounds.

Experimental Protocols

Sample Preparation: Extraction of this compound from Abrus precatorius Leaves

This protocol outlines the extraction of this compound from dried leaf material.

Materials:

-

Dried and powdered leaves of Abrus precatorius

-

Methanol (HPLC grade)

-

Deionized water

-

Solid Phase Extraction (SPE) C18 cartridges

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.45 µm, PTFE)

Procedure:

-

Extraction:

-

Weigh 1.0 g of finely powdered Abrus precatorius leaf material into a conical flask.

-

Add 20 mL of 80% methanol.

-

Vortex for 1 minute to ensure thorough mixing.

-

Perform ultrasonic extraction for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction process (steps 1.2-1.6) on the plant residue twice more.

-

Combine all the supernatants.

-

-

Concentration:

-

Evaporate the combined methanolic extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

-

Solid Phase Extraction (SPE) for Sample Clean-up:

-

Reconstitute the dried extract in 5 mL of 20% methanol.

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the reconstituted extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 10 mL of 20% methanol to remove polar impurities.

-

Elute the this compound fraction with 10 mL of 80% methanol.

-

Evaporate the eluate to dryness.

-

-

Final Sample Preparation:

-

Reconstitute the final dried residue in 1.0 mL of the mobile phase starting composition (Acetonitrile:Water, 30:70 v/v).

-

Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

HPLC Method for this compound Analysis

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | A: AcetonitrileB: Water with 0.1% Phosphoric Acid |

| Gradient Program | 0-10 min: 30% A10-30 min: 30% to 60% A30-40 min: 60% to 90% A40-45 min: 90% A (hold)45-50 min: 90% to 30% A50-60 min: 30% A (hold for equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 205 nm |

| Injection Volume | 20 µL |

Rationale for Parameter Selection:

-

Column: A C18 column is a standard choice for the separation of moderately non-polar compounds like triterpenoid saponins.

-

Mobile Phase: A gradient of acetonitrile and water provides a good separation resolution for complex plant extracts. The addition of a small amount of phosphoric acid helps to improve peak shape and reduce tailing.

-

Detection Wavelength: As triterpenoid saponins lack significant chromophores in the higher UV range, detection at a low wavelength (205 nm) is necessary to achieve adequate sensitivity.[2][3]

Data Presentation

The following tables summarize the expected quantitative data for a validated HPLC method for this compound. Note: As no specific validated method for this compound was found in the literature, these values are representative of what would be expected for a robust method for a similar triterpenoid saponin and should be determined experimentally during method validation.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | < 2.0% |

Table 2: Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Retention Time (min) | ~25 min (dependent on the specific column and system) |

| Linearity (Concentration Range) | 10 - 500 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | ~2 µg/mL |

| Limit of Quantification (LOQ) | ~7 µg/mL |

| Precision (RSD%) - Intra-day | < 2.0% |

| Precision (RSD%) - Inter-day | < 3.0% |

| Accuracy (Recovery %) | 98.0 - 102.0% |

Visualizations

Experimental Workflow

References

Gas chromatography-mass spectrometry (GC-MS) analysis of Abrusoside A.

Application Notes & Protocols: GC-MS Analysis of Abrusoside A

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring, intensely sweet triterpene glycoside isolated from the leaves of Abrus precatorius[1][2]. As a potential natural sweetener, its accurate identification and quantification are crucial for quality control, pharmacological studies, and potential commercial applications[2][3]. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, the direct analysis of large, polar glycosides like this compound by GC-MS is challenging due to their low volatility and thermal instability. This document provides a generalized protocol for the phytochemical screening of Abrus precatorius extracts, which may contain this compound, and discusses the necessary considerations for its analysis.

Chemical Profile of this compound

| Property | Value | Source |

| Molecular Formula | C₃₆H₅₄O₁₀ | [4] |

| Molecular Weight | 646.8 g/mol | [4] |

| Chemical Class | Triterpenoid Saponin | [4] |

| Natural Source | Abrus precatorius, Abrus fruticulosus | [4] |

Experimental Protocols

The following protocols are generalized from methods used for the GC-MS analysis of crude extracts of Abrus precatorius. For the specific analysis of this compound, derivatization is highly recommended to increase its volatility and thermal stability.

1. Sample Preparation (General for Abrus precatorius Leaf Extract)

This protocol outlines a general procedure for preparing an extract from Abrus precatorius leaves for GC-MS analysis.

-

Drying: Oven-dry the leaves of Abrus precatorius at 50°C and grind them into a fine powder.

-

Extraction:

-

Macerate 10g of the powdered leaves in 100 mL of a suitable solvent (e.g., ethanol, methanol, or n-butanol) overnight[5].

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.

-

-

Derivatization (Recommended for this compound):

-

Rationale: As a large glycoside, this compound requires derivatization to replace polar functional groups (like hydroxyl groups) with less polar ones, thereby increasing its volatility. Silylation is a common derivatization technique for such compounds.

-

General Silylation Procedure:

-

Dissolve a known amount of the dried extract or purified this compound in a dry, aprotic solvent (e.g., pyridine or acetonitrile).

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

-

The resulting solution containing the trimethylsilyl (TMS) ether derivatives is then ready for GC-MS injection.

-

-

2. GC-MS Analysis Protocol

The following parameters are a composite of those used in the analysis of Abrus precatorius extracts and represent a good starting point for method development.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 6890 or similar |

| Mass Spectrometer | Agilent 5973N or similar |

| Column | HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 - 1.2 mL/min (constant flow) |

| Injection Volume | 1 - 2 µL |

| Injection Mode | Splitless |

| Inlet Temperature | 250 - 300°C |

| Oven Temperature Program | Initial temp: 50°C (hold for 2-3 min), Ramp: 10°C/min to 280-320°C (hold for 2-10 min) |

| MS Transfer Line Temp | 280°C |

| Ion Source Temperature | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Energy | 70 eV |

| Mass Scan Range | m/z 40 - 650 |

| Data Acquisition | Full Scan Mode |

| Solvent Delay | 3 - 5 minutes |

Data Presentation

For quantitative analysis of this compound, a calibration curve should be prepared using a purified standard. The following table illustrates how quantitative data for a derivatized this compound standard could be presented.

Table 1: Hypothetical Quantitative Data for Derivatized this compound

| Analyte (TMS Derivative) | Retention Time (min) | Key Mass Fragments (m/z) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| This compound-(TMS)n | To be determined | To be determined | To be determined | To be determined |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound from plant material.

Caption: Workflow for GC-MS analysis of this compound.

Logical Relationship for Compound Identification

This diagram shows the logical steps involved in identifying a target compound like this compound in a complex mixture using GC-MS.

Caption: Logic for compound identification via GC-MS.

References